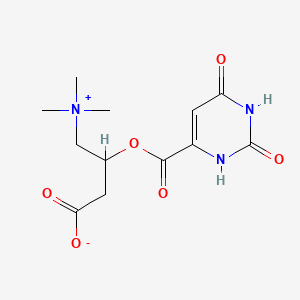
D-Luciferin Potassium Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Luciferin Potassium Salt, also known as beetle luciferin or (D- (-)-2- (6’-hydroxy-2’-benzothiazolyl)-thiazoline-4-carboxylic acid), is a synthetically made substrate . It is lyophilized in the form of a monopotassium salt and has been purified by HPLC to remove dehydroluciferin and L-Luciferin . It is a common bioluminescent reporter used for in vivo imaging of the expression of luciferase .
Synthesis Analysis
D-Luciferin Potassium Salt is prepared by dissolving it at 15mg/ml in sterile water . It is then used immediately or aliquoted and frozen at -20°C for future use .Molecular Structure Analysis
The molecular formula of D-Luciferin Potassium Salt is C11H7N2O3S2·K . Its molecular weight is 318.42 g/mol .Chemical Reactions Analysis
The ATP-dependent oxidation of luciferin by luciferase produces light . This reaction is employed as a reporter in plants, bacteria, and mammalian cells . The 560 nm chemiluminescence from this reaction peaks within seconds, with light output that is proportional to luciferase concentration when the substrate luciferin is present in excess .Physical And Chemical Properties Analysis
D-Luciferin Potassium Salt is readily soluble in aqueous buffers . It is sensitive to light, oxygen, and moisture .科学的研究の応用
Biomedical Imaging and Tracking of Parasitic Infection
- D-Luciferin is used in vivo imaging to track parasitic infections, such as Trypanosoma cruzi in mice. The bioluminescent signal from D-luciferin helps in real-time tracking of infection spread and organ-specific parasitic localization (Henriques et al., 2014).
Enhancing Bioluminescence Imaging
- The substance has been instrumental in developing new bioluminescent probes that improve imaging in living cells. For instance, the synthesis of d-aminoluciferin offers enhanced bioluminescence imaging capabilities (Zheng et al., 2017).
Bioluminescence in Cancer Research
- D-Luciferin plays a crucial role in cancer research, particularly in bioluminescence imaging for tumor localization and monitoring treatment responses. A study demonstrated how a luciferin analogue can improve imaging sensitivity in deep tissue, aiding in cancer research and diagnostics (Kuchimaru et al., 2016).
Studying Cellular and Molecular Processes
- It is used to understand cellular and molecular processes in various biological studies. For example, studying the excited-state intermolecular proton transfer of D-luciferin helps to elucidate its bioluminescent mechanism (Erez & Huppert, 2010).
Expanding the Scope of Bioluminescence Imaging
- Research has explored replacing D-luciferin with synthetic analogs to extend bioluminescence imaging's scope, enabling more versatile applications in live animal imaging (Adams & Miller, 2014).
Drug Resistance Studies
- In studies of multidrug resistance in cancer, D-luciferin is used to investigate the efflux kinetics of drugs in cancer cells, aiding in understanding and overcoming drug resistance mechanisms (Qian et al., 2021).
Biotechnology Applications
- D-Luciferin finds extensive use in biotechnology, such as gene assays, protein-protein interaction detection, drug discovery, and in vivo imaging. It's an essential tool in bioluminescence-based applications across various scientific fields (Syed & Anderson, 2021).
Neuroimaging
- It has been used to optimize bioluminescence imaging protocols for brain studies, enhancing the sensitivity and reliability of cell tracking in neurological research (Aswendt et al., 2013).
作用機序
D-luciferin is the natural substrate of the enzyme luciferase (Luc) that catalyzes the production of the typical yellow-green light of fireflies . The 560 nm chemiluminescence from this reaction peaks within seconds, with light output that is proportional to luciferase concentration when the substrate luciferin is present in excess .
Safety and Hazards
将来の方向性
D-Luciferin Potassium Salt is used in various research fields. It is used in in vitro and in vivo bioluminescent assays . It is also used in the tumorigenesis experiment in nude mice, the localization and distribution of foreign cells in animals, the target gene or promoter of the target gene is fused to the luciferase gene to detect changes in gene expression during drug treatment or disease progression, and monitoring stem cell transplantation, survival, and proliferation .
特性
CAS番号 |
15144-35-9 |
|---|---|
製品名 |
D-Luciferin Potassium Salt |
分子式 |
C11H7KN2O3S2 |
分子量 |
318.41 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




